Nitrone, alpha-phenyl-N-p-tolyl-
Description
Significance of Nitrones as Versatile Synthetic Intermediates
Nitrones are a crucial class of organic compounds characterized by an N-oxide of an imine, with the general structure R¹R²C=N⁺(O⁻)R³. wikipedia.org They serve as powerful and versatile intermediates in organic synthesis, primarily due to their unique electronic structure which incorporates both nucleophilic and electrophilic centers. smolecule.com This dipolar nature makes them highly valuable for constructing complex, nitrogen-containing molecules. jst.go.jpresearchgate.net The utility of nitrones is underscored by their role in the synthesis of numerous biologically active compounds, including amino acids, alkaloids, and β-lactam antibiotics. jst.go.jpmdpi.com Their ability to facilitate the creation of new carbon-carbon bonds with a high degree of stereocontrol has made them indispensable tools for synthetic chemists. researchgate.net
Overview of Nitrone Reactivity in Complex Molecule Construction
The reactivity of nitrones is dominated by their character as 1,3-dipoles. wikipedia.orgjst.go.jp This allows them to readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. mdpi.comontosight.ai These reactions are a cornerstone of heterocyclic chemistry, providing a direct route to five-membered rings like isoxazolidines and isoxazolines. smolecule.comrsc.org The resulting heterocyclic structures can be further transformed, as the N-O bond is readily cleaved, offering a pathway to introduce both oxygen and nitrogen functionalities into a molecule. rsc.org Beyond cycloadditions, nitrones can also undergo nucleophilic additions at their electrophilic carbon atom. researchgate.net The specific reactivity and stereoselectivity of these reactions can be finely tuned by the substituents (R¹, R², and R³) attached to the nitrone framework, allowing for precise control in the assembly of intricate molecular architectures. smolecule.comnih.gov
Structure
3D Structure
Properties
CAS No. |
32213-72-2 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C14H13NO/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11- |
InChI Key |
ZMHRQDZDFYMPOF-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/[N+](=C/C2=CC=CC=C2)/[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=CC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of Nitrone Reactivity with a Focus on Alpha Phenyl N P Tolyl Nitrone
Unimolecular Isomerization Processes
Unimolecular isomerization pathways involve the transformation of a single molecule without interaction with another. Two primary mechanisms have been considered for nitrones: a torsional mechanism and a pathway involving an oxaziridine (B8769555) intermediate.
Torsional Mechanisms
The torsional or rotational mechanism proposes that isomerization occurs through a simple rotation around the carbon-nitrogen double bond. This process would involve a high-energy transition state where the p-orbitals of the C=N bond are perpendicular, breaking the pi bond. However, computational studies, specifically using density functional theory (DFT), on various nitrones have indicated that this pathway has a substantial energy barrier. These high calculated activation energies suggest that a purely torsional mechanism is unlikely to be the primary pathway for the observed E/Z isomerization of nitrones under typical experimental conditions.
Oxaziridine Intermediate Pathways
An alternative unimolecular pathway involves the formation of a three-membered heterocyclic ring, an oxaziridine, as an intermediate. This process would entail the cyclization of the nitrone, followed by the reopening of the oxaziridine ring to form the other nitrone isomer. While oxaziridines can be formed from nitrones, often through photochemical methods, theoretical calculations suggest that the thermal rearrangement of a nitrone to an oxaziridine and back to the isomeric nitrone also presents a high energy barrier. Consequently, this pathway is generally considered energetically unfavorable compared to other potential mechanisms for thermal isomerization.
Bimolecular Isomerization Processes
Bimolecular mechanisms, which involve the interaction of two nitrone molecules, are considered more plausible routes for E/Z isomerization based on kinetic and computational evidence. These pathways proceed through dimeric intermediates.
Diradical Intermediates and Dimerization Pathways
Investigations into bimolecular processes have highlighted the role of diradical species. In this mechanism, two nitrone molecules first undergo a dimerization event. This initial coupling can lead to different types of diradical intermediates. Of the possibilities, which also include zwitterionic intermediates, the diradical pathways are calculated to be the most energetically favorable. Zwitterionic intermediates, by contrast, are generally too high in energy to be viable in these processes.
Among the possible diradical pathways, the mechanism involving a carbon-carbon (C-C) coupling between the two nitrone molecules is identified as the most favored route. This process begins with the dimerization of two nitrone molecules via the formation of a new C-C bond, creating a diradical intermediate. This intermediate can then undergo a dedimerization process to yield the isomerized nitrone products. This C-C coupling pathway is considered more favorable than an alternative C-O coupling mechanism.
Computational studies have provided calculated energy barriers for the rate-limiting step of this bimolecular diradical pathway for different classes of nitrones, which align well with experimental kinetic data.
| Nitrone Type | Energy Barrier (kcal/mol) |
|---|---|
| C-methyl nitrones | 29.9 |
| C-(methoxycarbonyl) nitrones | 25.8 |
This table presents data from DFT calculations on model nitrone systems, illustrating the energetic favorability of the bimolecular C-C coupling pathway. Specific experimental or computational data for alpha-phenyl-N-p-tolyl-nitrone was not found.
Geometric Isomerism Dynamics
The existence of (E) and (Z) geometric isomers is a key feature of nitrone chemistry due to the restricted rotation around the C=N double bond. The specific geometry of the nitrone can significantly influence its reactivity, particularly in stereoselective reactions such as 1,3-dipolar cycloadditions. The dynamics of interconversion between these isomers are therefore of fundamental importance. As detailed in the sections above, while unimolecular pathways are theoretically possible, the prevailing evidence points towards a bimolecular mechanism involving dimerization through a C-C coupling as the operative pathway for thermal E/Z isomerization of nitrones. This understanding is critical for controlling the outcomes of reactions involving nitrones like alpha-phenyl-N-p-tolyl-nitrone.
E/Z Isomerization Mechanisms and Energetics
The E/Z isomerism of nitrones is a critical factor in understanding their reactivity, particularly in stereoselective reactions like 1,3-dipolar cycloadditions. The interconversion between the E and Z isomers of nitrones such as alpha-phenyl-N-p-tolyl-nitrone can occur through several proposed mechanisms, primarily categorized as unimolecular or bimolecular pathways.
Unimolecular Mechanisms: Two primary unimolecular pathways have been investigated computationally: a rotational mechanism and a pathway involving an oxaziridine intermediate.
Torsional (Rotational) Mechanism: This pathway involves simple rotation around the C=N double bond. However, theoretical calculations, including Density Functional Theory (DFT), have shown that this process has a very high energy barrier, typically in the range of 46.5–55.0 kcal/mol. Current time information in कास्की, NP. Such a high barrier makes this mechanism unlikely to be significant under standard thermal conditions.
Oxaziridine Intermediate Mechanism: This pathway involves the formation of a transient three-membered oxaziridine ring, which, upon nitrogen inversion and subsequent ring-opening, could yield the other nitrone isomer. While the photochemical isomerization of nitrones to oxaziridines is a well-documented process, there is no experimental evidence for the thermal formation of an oxaziridine from a nitrone. Current time information in कास्की, NP.ic.ac.uk The energy barriers calculated for this thermal pathway are also prohibitively high, similar to the torsional mechanism. nih.govjst.go.jp
Bimolecular Mechanisms: Computational studies strongly suggest that the thermal E/Z isomerization of nitrones is not a unimolecular event but rather a bimolecular process. Current time information in कास्की, NP.nih.gov This mechanism involves the initial dimerization of two nitrone molecules. Among the possible bimolecular pathways, including concerted or stepwise processes involving zwitterionic or diradical intermediates, a stepwise diradical mechanism is the most favored. Current time information in कास्की, NP.jst.go.jp The process is described as:
Dimerization: Two nitrone molecules couple via a C-C bond to form a diradical dimeric intermediate. Current time information in कास्की, NP.
Rotation/Inversion: Rotation occurs within this dimeric species.
De-dimerization: The dimer cleaves to regenerate two nitrone molecules, now with the interconverted geometry.
The rate-limiting step for this bimolecular pathway has an energy barrier that is in excellent agreement with experimentally observed values, making it the most plausible mechanism for thermal E/Z isomerization. Current time information in कास्की, NP.nih.gov For instance, kinetic investigations have determined activation barriers for E/Z interconversion of various nitrones to be in the range of 23–35 kcal/mol, which aligns well with the calculated barriers for the bimolecular mechanism. Current time information in कास्की, NP.nih.gov
Role of Substituents on Isomerization Barrier
The energy barrier for E/Z isomerization is not constant across all nitrones but is significantly influenced by the electronic nature of the substituents on both the nitrone carbon and nitrogen atoms. For C,N-diaryl nitrones like alpha-phenyl-N-p-tolyl-nitrone, the phenyl group at the carbon and the p-tolyl group at the nitrogen play crucial roles.
The general trend is that electron-withdrawing groups (EWGs) attached to the nitrone carbon atom tend to lower the activation barrier for isomerization. Current time information in कास्की, NP. This effect is attributed to the stabilization of the transition state. DFT calculations have quantified this effect: the energy barrier for C-methyl nitrones is calculated to be around 29.9 kcal/mol, whereas for C-(methoxycarbonyl) nitrones, which have an EWG, the barrier decreases to approximately 25.8 kcal/mol. Current time information in कास्की, NP.nih.govjst.go.jp A similar effect was observed experimentally for α-cyano-α-phenyl-N-phenylnitrone, where the cyano group (an EWG) results in a thermal isomerization activation energy of 24.6 kcal/mol. ic.ac.uk
The following table summarizes the activation energies for the E/Z isomerization of various nitrones, illustrating the impact of different substituents.
| Nitrone Structure/Type | Substituent Type | Activation Energy (kcal/mol) | Method |
| C-methyl nitrones | Electron-Donating (Alkyl) | 29.9 | DFT Calculation Current time information in कास्की, NP.nih.gov |
| C-(methoxycarbonyl) nitrones | Electron-Withdrawing (Ester) | 25.8 | DFT Calculation Current time information in कास्की, NP.nih.gov |
| Ketonitrones (general) | Alkyl/Aryl | 33-35 | Experimental Current time information in कास्की, NP. |
| α-cyano-α-phenyl-N-phenylnitrone | Electron-Withdrawing (Cyano) | 24.6 | Experimental ic.ac.uk |
| α-(2-naphthyl)-N-methylnitrone | Aryl | 23.7 | CASSCF Calculation nih.gov |
Reaction Pathways and Transition State Analysis
Nucleophilic Attack Mechanisms
The nitrone functional group possesses a significant dipole moment, with the carbon atom of the C=N bond being electrophilic. This makes nitrones susceptible to attack by a wide range of nucleophiles. In the case of alpha-phenyl-N-p-tolyl-nitrone, nucleophilic addition occurs at the carbon atom, leading to the formation of N,N-disubstituted hydroxylamines.
The mechanism often proceeds via a transition state where the nucleophile approaches the plane of the nitrone. The stereochemical outcome of the addition can be influenced by several factors, including the steric bulk of the substituents on the nitrone and the nucleophile, as well as chelation control when applicable. For α-amino nitrones, chelation between a metalated nucleophile and the nitrone's oxygen and α-amino group can dictate the facial selectivity of the attack. ic.ac.uk While alpha-phenyl-N-p-tolyl-nitrone lacks an α-amino group, the principle of steric hindrance from the bulky phenyl and p-tolyl groups remains a key factor in directing the nucleophile's trajectory.
A notable example of nucleophilic attack on aryl nitrones involves the use of chlorinating reagents like oxalyl chloride or thionyl chloride. gavinpublishers.com These reactions can lead to chemoselective and regiospecific ortho-hydroxylation or ortho-chlorination of the N-aryl ring, demonstrating that the aryl rings themselves are also sites of reactivity, although the initial attack may involve the nitrone oxygen. gavinpublishers.com
More direct nucleophilic addition to the nitrone carbon is exemplified by the nitro-Mannich (or aza-Henry) reaction. rsc.org Here, a silyl (B83357) nitronate, acting as the nucleophile, adds to a nitrone in the presence of a Lewis acid catalyst like B(C6F5)3. The reaction proceeds through a transition state where the Lewis acid activates the nitrone, enhancing its electrophilicity and facilitating the attack of the silyl nitronate. DFT calculations of these transition states help to rationalize the observed high diastereoselectivity. rsc.org
Concerted vs. Stepwise Cycloaddition Mechanisms
One of the most important reactions of nitrones is the [3+2] cycloaddition with dipolarophiles (e.g., alkenes) to form five-membered isoxazolidine (B1194047) rings. rsc.org For decades, the mechanism of this 1,3-dipolar cycloaddition was primarily considered to be a concerted, pericyclic process, occurring in a single step through a highly ordered, aromatic transition state (Huisgen's mechanism). wikipedia.orgnih.gov This model is supported by the high stereospecificity observed with respect to the alkene geometry and the large negative entropy of activation. wikipedia.orgwikipedia.org
However, extensive computational studies using DFT have refined this picture, revealing that the mechanism is not always straightforwardly concerted. Two primary pathways are now considered:
Concerted (often asynchronous) Mechanism: The C-C and C-O bonds form in a single transition state, but not necessarily at the same rate. researchgate.netrsc.org For most nitrone-alkene cycloadditions, this remains the favored pathway. nih.govresearchgate.net The regioselectivity is well-explained by Frontier Molecular Orbital (FMO) theory. wikipedia.org Depending on whether the interaction between the nitrone-HOMO/alkene-LUMO or nitrone-LUMO/alkene-HOMO is dominant, different regioisomers are formed. For alpha-phenyl-N-p-tolyl-nitrone reacting with an electron-poor alkene, the HOMOnitrone-LUMOalkene interaction would likely dominate, leading to the 4-substituted isoxazolidine. wikipedia.org
Stepwise (diradical or zwitterionic) Mechanism: In certain cases, the reaction can proceed through a two-step mechanism involving a distinct intermediate. This is more likely with dipolarophiles that can stabilize a radical or ionic intermediate, or in polar solvents that can stabilize a zwitterionic intermediate. csic.esscispace.com For example, the reaction of nitrones with isocyanates has been shown to switch from a concerted mechanism in nonpolar solvents to a stepwise pathway involving a zwitterionic intermediate in polar solvents. csic.es While a stepwise diradical pathway (Firestone's mechanism) is a viable alternative, for typical alkenes, it is generally higher in energy than the concerted path. nih.govresearchgate.net
For alpha-phenyl-N-p-tolyl-nitrone, a concerted, asynchronous mechanism is expected for its cycloaddition with simple alkenes. researchgate.netniscpr.res.in The phenyl and p-tolyl substituents will influence the reaction's regioselectivity and stereoselectivity through a combination of steric and electronic effects. nih.govsmolecule.com
Advanced Reactivity and Transformation Chemistry of Nitrones
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a cornerstone of nitrone chemistry, enabling the synthesis of five-membered isoxazolidine (B1194047) rings through the reaction with a dipolarophile, typically an alkene. qu.edu.sanih.govmdpi.comchem-station.com This reaction is a powerful method for creating multiple new stereogenic centers in a single, atom-economical step. chem-station.com For Nitrone, alpha-phenyl-N-p-tolyl-, this reaction provides a pathway to a diverse array of substituted isoxazolidines.
Regioselectivity and Stereocontrol in Cycloadditions
The reaction of Nitrone, alpha-phenyl-N-p-tolyl- with unsymmetrical alkenes can theoretically lead to two different regioisomers and multiple stereoisomers. However, these reactions often exhibit high levels of regio- and stereocontrol, which are governed by a combination of electronic and steric factors, as well as the principles of Frontier Molecular Orbital (FMO) theory. organic-chemistry.orgresearchgate.net
The regioselectivity of the 1,3-dipolar cycloaddition of Nitrone, alpha-phenyl-N-p-tolyl- is primarily dictated by electronic effects. The electron-donating methyl group on the N-p-tolyl ring and the phenyl group on the carbon atom influence the electron density of the nitrone. In reactions with electron-deficient alkenes, such as acrylates, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. wikipedia.org This generally leads to the formation of the 5-substituted isoxazolidine as the major regioisomer.
Conversely, when reacting with electron-rich alkenes, the interaction between the LUMO of the nitrone and the HOMO of the dipolarophile can become more significant, potentially altering the regiochemical outcome. Steric hindrance between the bulky phenyl and p-tolyl groups of the nitrone and the substituents on the dipolarophile also plays a crucial role in determining the stereochemical outcome, favoring the formation of the less sterically hindered product. For instance, in cycloadditions with styrenes, the formation of the trans or cis isomers of the resulting isoxazolidine is heavily influenced by the steric bulk of the substituents.
| Dipolarophile | Major Regioisomer | Minor Regioisomer | Controlling Factors |
|---|---|---|---|
| Methyl Acrylate | 5-Methoxycarbonylisoxazolidine | 4-Methoxycarbonylisoxazolidine | Electronic (HOMOnitrone-LUMOalkene) |
| Styrene (B11656) | 5-Phenylisoxazolidine | 4-Phenylisoxazolidine | Electronic and Steric |
| Ethyl Vinyl Ether | 5-Ethoxyisoxazolidine | 4-Ethoxyisoxazolidine | Electronic (LUMOnitrone-HOMOalkene) |
Frontier Molecular Orbital (FMO) theory provides a robust framework for understanding and predicting the regioselectivity of 1,3-dipolar cycloadditions. wikipedia.org The theory posits that the reaction is controlled by the interaction between the HOMO of one reactant and the LUMO of the other. The relative energies of these frontier orbitals determine the type of cycloaddition.
For C,N-diarylnitrones like alpha-phenyl-N-p-tolyl-nitrone, the reaction with electron-deficient alkenes is typically a normal-electron-demand cycloaddition, where the HOMO of the nitrone interacts with the LUMO of the alkene. The regioselectivity is then determined by the matching of the larger orbital coefficients of the interacting atoms. Conversely, in reactions with electron-rich alkenes, an inverse-electron-demand scenario may occur, where the LUMO of the nitrone interacts with the HOMO of the alkene. Computational studies on similar C,N-diarylnitrones have been used to calculate the energies and coefficients of the FMOs, allowing for the prediction of the favored regioisomeric outcome. researchgate.net
Intramolecular Cycloaddition Strategies
The 1,3-dipolar cycloaddition can also be performed in an intramolecular fashion, where the nitrone and the dipolarophile are part of the same molecule, connected by a tether. rsc.orgcore.ac.uk This strategy is a powerful tool for the synthesis of complex, fused heterocyclic systems. For Nitrone, alpha-phenyl-N-p-tolyl-, an appropriately placed alkenyl or alkynyl group on either the N-p-tolyl or the alpha-phenyl ring would enable an intramolecular cycloaddition.
The regioselectivity of these intramolecular reactions is often governed by the length and nature of the tether connecting the two reactive moieties, which can override the inherent electronic preferences predicted by FMO theory. rsc.org The formation of five- or six-membered rings fused to the newly formed isoxazolidine is common, and the stereochemical outcome is dictated by the conformational constraints of the transition state. core.ac.ukrsc.org
Catalytic Asymmetric 1,3-Dipolar Cycloadditions
The development of catalytic asymmetric versions of the 1,3-dipolar cycloaddition has been a significant area of research, allowing for the synthesis of enantioenriched isoxazolidines. researchgate.netresearchgate.net Various chiral catalyst systems have been successfully employed for the cycloaddition of C,N-diarylnitrones, providing a blueprint for the asymmetric transformations of Nitrone, alpha-phenyl-N-p-tolyl-.
Phosphine-Palladium Complexes: Chiral phosphine (B1218219) ligands in combination with palladium catalysts have been shown to be effective in promoting asymmetric 1,3-dipolar cycloadditions of nitrones. researchgate.netiupac.orgnih.gov These catalysts can activate the dipolarophile and create a chiral environment, leading to high enantioselectivities. For C,N-diarylnitrones, these systems have afforded isoxazolidines in high yields and with significant enantiomeric excess.
Imidazolidinones: Chiral imidazolidinones, often referred to as MacMillan catalysts, have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the 1,3-dipolar cycloaddition of nitrones to α,β-unsaturated aldehydes. unibo.itnih.govcore.ac.uk These catalysts operate by forming a chiral iminium ion with the aldehyde, which lowers its LUMO energy and enhances its reactivity towards the nitrone, all within a stereochemically defined environment. This approach has been successful for various nitrones, suggesting its applicability to Nitrone, alpha-phenyl-N-p-tolyl-. unibo.itnih.gov
Oxazaborolidines: Chiral oxazaborolidines are another class of catalysts that have been successfully used to induce enantioselectivity in the 1,3-dipolar cycloaddition of nitrones. researchgate.netresearchgate.net These Lewis acids can coordinate to the nitrone or the dipolarophile, activating them for the cycloaddition and controlling the facial selectivity of the attack. The enantioselectivity can often be tuned by modifying the substituents on the oxazaborolidine catalyst and by the choice of solvent. researchgate.net
| Catalyst System | Typical Dipolarophile | Key Feature | Potential for Nitrone, alpha-phenyl-N-p-tolyl- |
|---|---|---|---|
| Chiral Phosphine-Palladium Complexes | Alkenes | Activation of dipolarophile in a chiral pocket | High, based on success with similar nitrones |
| Chiral Imidazolidinones | α,β-Unsaturated Aldehydes | Iminium ion activation of the aldehyde | High, a well-established method for nitrone cycloadditions |
| Chiral Oxazaborolidines | Alkenes | Lewis acid activation of nitrone or dipolarophile | High, demonstrated efficacy with C,N-diarylnitrones |
An in-depth examination of the chemical compound α-phenyl-N-p-tolylnitrone reveals a versatile reactivity profile, particularly in advanced organic synthesis. This article focuses exclusively on its involvement in solid-phase cycloadditions, nucleophilic addition reactions, and its significant role in radical chemistry as a spin trapping agent.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory has become a cornerstone of computational organic chemistry, balancing computational cost with accuracy for medium to large-sized molecules. fu-berlin.de It is widely applied to study various facets of nitrone chemistry, from isomer stability to reaction pathways. fu-berlin.deresearchgate.net
DFT calculations are instrumental in determining the geometries and relative energies of different isomers and the transition states that connect them. For nitrones, a key area of investigation is the E/Z isomerization around the C=N double bond. Theoretical studies on various nitrones have explored the mechanisms of this isomerization. researchgate.net
While unimolecular pathways involving torsion or intermediate oxaziridines are often associated with high energy barriers, DFT calculations have shown that bimolecular processes can be more favorable. researchgate.net For instance, studies on C-methyl and C-(methoxycarbonyl) nitrones suggest a mechanism proceeding through a diradical bimolecular intermediate formed by C-C coupling. researchgate.net This approach provides calculated energy barriers that align well with experimental data. researchgate.net DFT is also used to characterize the structures of transition states, which are identified by having a single imaginary frequency in the vibrational analysis. fu-berlin.de This allows for a detailed mapping of the potential energy surface of a reaction.
Although specific energetic data for alpha-phenyl-N-p-tolylnitrone is not detailed in the reviewed literature, the methodologies applied to other nitrones, such as the experimental separation and study of thermal rearrangement of (E)- and (Z)-N-benzhydryl-α-phenyl-α-p-tolylnitrones, provide a framework that can be powerfully complemented by DFT calculations to elucidate the precise energetic landscape of their interconversion. researchgate.net
DFT is a powerful tool for predicting the reactivity of molecules and calculating the activation energies of chemical reactions. researchgate.net Reactivity indices derived from DFT, such as the energies of Frontier Molecular Orbitals (HOMO and LUMO), can explain the behavior of nitrones in reactions like 1,3-dipolar cycloadditions. cardiff.ac.uk The energy gap between the HOMO of the nitrone and the LUMO of the dipolarophile (or vice-versa) is a key factor in determining the reaction rate. cardiff.ac.uk
Activation energies calculated using DFT provide quantitative predictions of reaction kinetics. For the E/Z isomerization of nitrones, these calculations have been crucial in discerning the most likely reaction mechanism. researchgate.net The activation energy for the thermal E-Z isomerization of α-(2-naphthyl)-N-methylnitrone, for example, was calculated to be 23.7 kcal/mol at the CASSCF/6-31G* level, a method often used in conjunction with DFT. researchgate.net DFT studies on other nitrones have found activation barriers for the rate-limiting step of bimolecular isomerization to be in the range of 25-30 kcal/mol, values that correspond well with experimental observations. researchgate.net
| Nitrone Type | Isomerization Mechanism | Calculated Activation Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| C-methyl nitrones | Bimolecular (Diradical) | 29.9 | DFT |
| C-(methoxycarbonyl) nitrones | Bimolecular (Diradical) | 25.8 | DFT |
| α-(2-naphthyl)-N-methylnitrone | Unimolecular (E to Z) | 23.7 | CASSCF/6-31G* |
DFT also elucidates the subtle interactions that govern stereoselectivity in reactions, such as the [3+2] cycloaddition between N,α-diphenyl nitrone and N-aryl substituted maleimides, where intermolecular hydrogen bonding and steric repulsion were found to control the exo-E/Z transition states. researchgate.net
The surrounding solvent can significantly influence reaction pathways and energetics. DFT calculations can incorporate the effects of a solvent through various solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model. researchgate.netcardiff.ac.uknih.gov These models simulate the bulk electrostatic effect of the solvent, allowing for a more accurate description of reaction mechanisms in solution. nih.gov
For example, in the reaction between nitrones and lithium ynolates, DFT calculations at the M06-2X/cc-pVTZ/PCM=THF level were used to study the mechanism in a tetrahydrofuran (B95107) solvent. researchgate.net The results indicated that the transition structure is stabilized by attractive electrostatic interactions that are favored in a polar medium. researchgate.net Similarly, the influence of a solvent on electronic structure can be analyzed through shifts in HOMO and LUMO energy levels and changes in charge redistribution. nih.gov By comparing calculations performed in the gas phase and in solution, researchers can quantify the solvent's role in stabilizing or destabilizing reactants, intermediates, and transition states.
Advanced Quantum Mechanical Approaches
For situations requiring higher accuracy, especially concerning electron correlation effects, more advanced and computationally intensive methods are employed.
Coupled-cluster theory, particularly the CCSD(T) method (Coupled-Cluster with Singles, Doubles, and perturbative Triples), is often referred to as the "gold standard" of quantum chemistry for its high accuracy in calculating molecular energies. google.com However, the computational cost of canonical CCSD(T) scales steeply with the size of the molecule, limiting its application to smaller systems. google.com
The development of local correlation methods, such as the Domain-based Local Pair Natural Orbital (DLPNO) approach, has significantly extended the reach of coupled-cluster calculations to larger molecules like alpha-phenyl-N-p-tolylnitrone. google.comreddit.com The DLPNO-CCSD(T) method offers a favorable balance of accuracy and efficiency, capable of recovering over 99.9% of the canonical CCSD(T) correlation energy with a much lower computational cost. nih.govchemrxiv.org These methods are particularly valuable for obtaining highly accurate relative energies, such as conformational energies or reaction enthalpies, with errors that can be less than a kilojoule per mole compared to canonical results. nih.govarxiv.org
| Method | Description | Key Advantage |
|---|---|---|
| DFT | Density Functional Theory | Good balance of cost and accuracy for larger systems; widely used for geometry, reactivity, and mechanisms. fu-berlin.de |
| CCSD(T) | Coupled-Cluster Singles Doubles (perturbative Triples) | Considered the "gold standard" for highly accurate energy calculations. google.com |
| DLPNO-CCSD(T) | Domain-based Local Pair Natural Orbital CCSD(T) | Makes high-accuracy coupled-cluster calculations feasible for large molecules by reducing computational scaling. google.comreddit.com |
| CASSCF | Complete Active Space Self-Consistent Field | Essential for studying excited states, photochemical reactions, and bond-breaking processes. researchgate.net |
For processes involving electronic excitation, such as photochemical reactions, or for describing molecular systems with significant multi-reference character (e.g., diradicals or bond-breaking transition states), single-reference methods like DFT and CCSD(T) can be inadequate. The Complete Active Space Self-Consistent Field (CASSCF) method is specifically designed for these situations. researchgate.net
CASSCF calculations have been pivotal in understanding the photochemical conversion of nitrones into oxaziridines. researchgate.net These studies revealed that the reaction pathway involves non-radiative decay channels through conical intersections, which are points of degeneracy between electronic states. researchgate.net The calculations located these critical points on the potential energy surface, providing a detailed mechanism for the photoisomerization. researchgate.net Furthermore, CASSCF has been employed to investigate isomerization pathways, successfully identifying the transition state and calculating the activation energy for the E-Z isomerization of nitrone derivatives. researchgate.net
Electron Density Analysis and Topological Perspectives
The intricate details of chemical bonding and electron distribution within Nitrone, alpha-phenyl-N-p-tolyl- can be elucidated through advanced computational techniques that provide a topological perspective on the electron density. These methods offer a deeper understanding beyond simple Lewis structures, revealing the nuances of bonding and non-bonding interactions that govern the molecule's behavior.
Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is a powerful tool for visualizing and quantifying the localization of electrons in a molecule, thereby providing a clear depiction of chemical bonds and lone pairs. mdpi.comresearchgate.net In nitrones, ELF analysis helps to characterize the nature of the C=N-O functional group. Studies on similar C,N-diaryl nitrones reveal that the nitrone functionality does not exhibit significant pseudoradical or carbenoid character. ias.ac.in Instead, it is classified as a zwitterionic-type three-atom component (TAC). ias.ac.in
The ELF topological analysis of nitrones like C-phenyl-N-methyl nitrone shows distinct basins of electron localization. rsc.org Typically, two monosynaptic basins are found on the oxygen atom, corresponding to its lone pairs, with a total population of approximately 5.9e. A disynaptic basin between the nitrogen and oxygen atoms (N-O) is also observed, with a population that suggests a strongly polarized single bond. rsc.org The C=N bond is characterized by a disynaptic basin with a population indicative of a double bond. rsc.org This zwitterionic character, as defined by ELF analysis, suggests that these nitrones participate in cycloaddition reactions with high activation energies unless there are favorable electrophilic-nucleophilic interactions. scielo.org.mx
Molecular Electron Density Theory (MEDT) in Mechanistic Elucidation
Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for understanding the mechanisms of organic reactions by analyzing the changes in electron density along the reaction pathway. scielo.org.mxbohrium.com For the [3+2] cycloaddition reactions of nitrones, MEDT provides a more detailed picture than the frontier molecular orbital (FMO) theory. ias.ac.in
Studies on the cycloaddition of C,N-diaryl nitrones with enones, analyzed through MEDT, indicate that these reactions follow a one-step, asynchronous mechanism. ias.ac.in The theory helps in rationalizing the observed regioselectivity and stereoselectivity by examining the global electron density transfer (GEDT) at the transition state. ias.ac.in For instance, the reaction of a C,N-diaryl nitrone with benzylidene acetone (B3395972) was found to have a non-polar character based on GEDT calculations, and the preference for the endo/meta product was explained by the lowest activation energy for that pathway. ias.ac.in The application of MEDT to the [3+2] cycloaddition of C-cyclopropyl-N-methylnitrone with styrene (B11656) also highlighted a one-step mechanism and predicted the global electron flow from the nucleophilic nitrone to the styrene. scielo.org.mx
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. researchgate.net In the context of nitrone cycloadditions, QTAIM is employed to characterize the interactions at the transition states. ias.ac.inresearchgate.net
The analysis of bond critical points (BCPs) in the transition states provides quantitative information about the formation of new bonds. For the [3+2] cycloaddition of nitrones, QTAIM analysis of the transition states often reveals the absence of covalent interactions between the interacting centers, which is consistent with the findings from ELF analysis. rsc.org The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs between the forming atoms can distinguish between covalent and non-covalent interactions. This detailed analysis of the electron density topology offers a rigorous method to understand the nature of the bonding changes throughout the reaction. researchgate.net
Prediction of Reactivity and Selectivity
The prediction of how a molecule will react and the preferred orientation of the products is a central theme in computational chemistry. For Nitrone, alpha-phenyl-N-p-tolyl-, its reactivity in cycloaddition reactions can be rationalized using established theoretical models that consider orbital interactions and the electronic effects of substituents.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. niscpr.res.in In the context of [3+2] cycloaddition reactions of nitrones, the relative energies of the HOMO of the nitrone and the LUMO of the dipolarophile (and vice versa) determine the feasibility and nature of the reaction.
For C-aryl-N-phenyl nitrones, DFT calculations have been used to determine the energies of these frontier orbitals. niscpr.res.in The interaction between the HOMO of the nitrone and the LUMO of the dipolarophile generally has a smaller energy gap than the alternative HOMO(dipolarophile)-LUMO(nitrone) interaction, indicating a normal electron demand cycloaddition. niscpr.res.in The presence of electron-donating or electron-withdrawing substituents on the aryl rings can significantly alter the energies of the frontier orbitals. For example, an electron-donating group like methoxy (B1213986) on the C-phenyl ring raises the HOMO and LUMO energies, while an electron-withdrawing group like chloro lowers them. niscpr.res.in These shifts in orbital energies directly impact the reactivity of the nitrone.
| Compound | HOMO (eV) | LUMO (eV) |
| C,N-diphenyl nitrone | -5.897 | -1.385 |
| C-(4-chlorophenyl)-N-phenyl nitrone | -6.006 | -1.548 |
| C-(4-methoxyphenyl)-N-phenyl nitrone | -5.543 | -1.167 |
| Data derived from DFT/B3LYP/6-31+G(d,p) calculations for illustrative purposes. niscpr.res.in |
Correlation with Hammett Constants for Substituent Effects
The Hammett equation provides a quantitative means to correlate reaction rates and equilibrium constants for reactions of benzene (B151609) derivatives with different meta- and para-substituents. researchgate.net The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects.
In the study of nitrone cycloadditions, Hammett plots can be used to understand the influence of substituents on the reaction rate and mechanism. A study on the cycloaddition of acyclic nitrones with trans-cyclooctenes demonstrated a linear correlation between the logarithm of the rate constants and the Hammett substituent constants. researchgate.net This relationship indicates that the electronic nature of the substituents on the phenyl ring of the nitrone plays a crucial role in determining the reaction kinetics.
For a series of acyclic nitrones with varying para-substituents on the N-phenyl ring, a positive ρ value is typically observed in their cycloaddition reactions, suggesting that the reaction is accelerated by electron-withdrawing groups. researchgate.net This is because electron-withdrawing groups stabilize the developing negative charge at the nitrogen atom in the transition state.
| Substituent (on N-phenyl ring) | Hammett Constant (σp) |
| OMe | -0.27 |
| Me | -0.17 |
| H | 0.00 |
| Cl | 0.23 |
| CN | 0.66 |
| NO2 | 0.78 |
| Illustrative Hammett constants for common substituents. |
Spectroscopic Characterization and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the characterization of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For Nitrone, alpha-phenyl-N-p-tolyl-, various NMR techniques are employed to confirm its structure and explore its electronic properties.
¹H and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural confirmation of Nitrone, alpha-phenyl-N-p-tolyl-. The chemical shifts observed in the spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming the presence and connectivity of the phenyl and p-tolyl groups attached to the nitrone core.
In related nitrone structures, the proton of the CH=N group typically appears in a specific region of the ¹H NMR spectrum. For instance, in N-Phenyl-α-(4-nitrophenyl)nitrone, the CH-N proton signal is observed around δ = 7.2-7.5 ppm researchgate.net. The aromatic protons of the phenyl and substituted phenyl rings generally resonate in the downfield region, typically between δ = 7.2 and 8.3 ppm researchgate.net. The integration of these signals provides the ratio of protons in different environments, further validating the molecular structure.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbons in the aromatic rings and the central C=N carbon are particularly diagnostic. The position of the p-tolyl methyl group also gives a characteristic signal in the upfield region of the spectrum. The specific chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings.
Interactive Data Table: Representative NMR Data for Nitrone Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aromatic CH | 7.2 - 8.3 researchgate.net |
| ¹H | Nitrone CH | ~7.2 - 7.5 researchgate.net |
| ¹H | p-tolyl CH₃ | ~2.4 |
| ¹³C | Aromatic C | 120 - 150 |
| ¹³C | Nitrone C=N | ~135 |
| ¹³C | p-tolyl CH₃ | ~21 |
¹⁵N NMR for Tautomerism Studies
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, though less common, technique that provides direct insight into the electronic environment of the nitrogen atom in the nitrone functional group. This is particularly valuable for studying phenomena such as tautomerism, where a chemical equilibrium exists between two or more interconvertible structural isomers. While direct ¹⁵N NMR studies on Nitrone, alpha-phenyl-N-p-tolyl- are not extensively reported in readily available literature, the principles can be inferred from studies on analogous systems like pyridine (B92270) N-oxides scispace.com.
In these systems, the ¹⁵N chemical shift is highly sensitive to the nature of substituents and the position of the tautomeric equilibrium scispace.com. For instance, the shielding of the nitrogen nucleus can change significantly depending on whether it exists in an amino or imino form, with the imino form generally being more shielded scispace.com. This sensitivity makes ¹⁵N NMR an ideal tool to investigate any potential tautomeric equilibria in nitrones, which could involve the protonation of the oxygen atom and a shift of the double bond. The chemical shift of the nitrone nitrogen would be expected to be in a characteristic range, which would be distinct from any potential tautomeric forms.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a widely used technique for the identification of functional groups in a molecule. For Nitrone, alpha-phenyl-N-p-tolyl-, the FT-IR spectrum is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
Key characteristic bands for nitrones include the C=N stretching vibration and the N+-O− stretching vibration. In similar nitrone derivatives, the C=N stretching band typically appears in the region of 1500-1600 cm⁻¹ researchgate.net. The N+-O− stretching vibration is usually observed in the range of 1146-1196 cm⁻¹ researchgate.net. The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The spectrum of Nitrone, alpha-phenyl-N-p-tolyl- would also be expected to show bands corresponding to the vibrations of the p-tolyl methyl group.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy relies on the inelastic scattering of monochromatic light. This often results in different selection rules, meaning that some vibrational modes that are weak or absent in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa.
For aromatic compounds like Nitrone, alpha-phenyl-N-p-tolyl-, the phenyl ring vibrations are often strong in the Raman spectrum. A prominent band around 1600 cm⁻¹, corresponding to a phenyl ring vibration, is often used to quantify lignin, which contains phenyl groups, in pulp samples, demonstrating the utility of this band in analyzing aromatic systems researchgate.net. This technique is particularly useful for studying the skeletal vibrations of the molecule and can provide insights into the conjugation between the aromatic rings and the nitrone functional group.
Normal Coordinate Analysis (NCA) and Scaled Quantum Mechanical Force Field (SQMFF) Methodology
To gain a deeper and more quantitative understanding of the vibrational spectra, experimental data is often coupled with theoretical calculations. Normal Coordinate Analysis (NCA) and the Scaled Quantum Mechanical Force Field (SQMFF) methodology are powerful computational tools for this purpose.
NCA is a method used to assign the observed vibrational bands to specific molecular motions. It involves setting up a model of the molecule's force field and calculating the expected vibrational frequencies. These calculated frequencies are then compared with the experimental FT-IR and FT-Raman data.
The SQMFF methodology is an ab initio or density functional theory (DFT) based approach that has become increasingly prevalent. In this method, the molecular geometry is first optimized, and then the vibrational frequencies are calculated. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are scaled using empirical scaling factors to achieve better agreement with the experimental spectrum. This combined experimental and theoretical approach allows for a detailed and reliable assignment of the vibrational modes of Nitrone, alpha-phenyl-N-p-tolyl-, providing a comprehensive picture of its molecular vibrations and force field. This type of analysis has been successfully applied to other organic molecules to interpret their vibrational spectra in detail.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection of species with unpaired electrons, such as free radicals. However, the direct observation of many biologically relevant free radicals is often impossible due to their extremely short half-lives, which can be in the nanosecond range. nih.gov The spin trapping technique overcomes this limitation by using a spin trap molecule to react with the unstable radical, forming a more persistent radical adduct that can be readily detected by EPR. wikipedia.org
Characterization of Spin Adducts
The reaction between a nitrone spin trap and a free radical results in the formation of a nitroxide-based spin adduct, which is a stable radical. wikipedia.org The resulting EPR spectrum of this spin adduct provides a wealth of information that allows for the characterization of the originally trapped radical. The key parameters obtained from the EPR spectrum are the g-value and, more importantly, the hyperfine coupling constants (hfc) of the magnetic nuclei within the spin adduct, such as the nitrogen-14 (¹⁴N) and specific protons (¹H). wikipedia.org
A typical EPR spectrum of a PBN spin adduct exhibits a six-line pattern arising from the coupling of the unpaired electron with the ¹⁴N nucleus (I=1) and the β-proton (I=1/2). The analysis of these hyperfine coupling constants allows for the identification of the trapped radical species.
Table 1: Illustrative Hyperfine Coupling Constants for PBN Spin Adducts (Note: This data is for the related compound PBN and is provided for illustrative purposes due to the lack of specific data for Nitrone, alpha-phenyl-N-p-tolyl-)
| Trapped Radical | Solvent | aN (G) | aH (G) |
|---|
This interactive table demonstrates typical hyperfine coupling constants for PBN spin adducts. The values are dependent on the specific radical trapped and the solvent environment.
Evaluation of Spin-Trapping Properties
The efficacy of a spin trap is determined by several factors, including its rate of reaction with the target radical, the stability of the resulting spin adduct, and the distinctiveness of the EPR spectrum of the adduct. An ideal spin trap should react rapidly with the transient radical to compete with other potential reactions of the radical. Furthermore, the formed spin adduct must be sufficiently persistent to allow for its detection and characterization by EPR.
The evaluation of the spin-trapping properties of a nitrone like Nitrone, alpha-phenyl-N-p-tolyl- would involve systematic studies where the nitrone is used to trap various types of radicals (e.g., carbon-centered, oxygen-centered) generated under controlled conditions. The intensity of the EPR signal of the spin adduct over time provides information about the stability of the adduct. A slow decay in signal intensity indicates a more stable adduct.
Research on PBN has shown that it is particularly effective for trapping carbon-centered radicals. nih.gov The stability and spectral characteristics of the resulting PBN-carbon-centered radical adducts are well-documented, making PBN a valuable tool in studying lipid peroxidation and other processes involving these types of radicals. wur.nl It is anticipated that Nitrone, alpha-phenyl-N-p-tolyl-, due to its structural similarity to PBN, would also exhibit effective spin-trapping properties, particularly for lipophilic radicals. The presence of the p-tolyl group may influence its reactivity and the stability of its spin adducts.
Electrochemical Methods
Electrochemical techniques provide valuable information about the redox properties of molecules, which is particularly relevant for spin traps as they are involved in electron transfer processes.
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry is a widely used electrochemical method to study the redox behavior of species in solution. By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of a compound. For a nitrone spin trap, the redox potentials are important parameters as they can influence the spin-trapping process and the stability of the spin adducts.
While specific cyclic voltammetry data for Nitrone, alpha-phenyl-N-p-tolyl- is not available in the reviewed literature, the general principles can be outlined. The cyclic voltammogram of a nitrone would reveal the potentials at which it undergoes oxidation and reduction. This information is crucial because an effective spin trap should be relatively inert to oxidation or reduction under the experimental conditions to avoid the formation of interfering radical species.
The redox potentials are also critical in understanding the potential for the spin trap itself or its spin adducts to participate in redox cycling, which could complicate the interpretation of experimental results. For instance, the one-electron oxidation or reduction of the nitroxide spin adduct can lead to the loss of the EPR signal. Therefore, a spin trap with redox potentials outside the range of the biological or chemical system under investigation is generally preferred.
Table 2: Compound Names
| Compound Name |
|---|
| Nitrone, alpha-phenyl-N-p-tolyl- |
| N-tert-butyl-α-phenylnitrone (PBN) |
| 2-methyl-2-nitrosopropane (MNP) |
Applications of Nitrones in Organic Synthesis
Stereoselective and Enantioselective Synthesis of Complex Molecules
A significant advantage of using α-phenyl-N-p-tolylnitrone in synthesis is the ability to control the stereochemical outcome of its reactions, enabling the production of single enantiomers of complex molecules.
The field of asymmetric synthesis has leveraged nitrone cycloadditions extensively. Stereocontrol is typically achieved by using either a chiral auxiliary attached to one of the reactants or by employing a chiral Lewis acid catalyst that coordinates to the reactants and influences the transition state geometry.
For C,N-diarylnitrones like α-phenyl-N-p-tolylnitrone, the use of chiral Lewis acid catalysts is a particularly effective strategy for achieving high enantioselectivity. Complexes of metals such as copper(II) or nickel(II) with chiral ligands, like bis(oxazoline) (BOX) or 4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline) (DBFOX), have proven to be highly effective. sioc-journal.cnresearchgate.net These chiral catalysts create a chiral environment around the reacting partners, directing the cycloaddition to occur preferentially on one face of the dipolarophile, leading to the formation of one enantiomer of the isoxazolidine (B1194047) product in high excess. sioc-journal.cn This approach allows for the catalytic generation of chirality, which is a highly efficient and atom-economical strategy for synthesizing enantiomerically pure compounds. nih.gov
Table 3: Enantioselective [3+2] Cycloaddition of C,N-Diarylnitrones
| Nitrone | Dipolarophile | Chiral Catalyst System | Solvent | Yield | endo:exo Ratio | ee (% endo) | Reference |
|---|---|---|---|---|---|---|---|
| C,N-diphenylnitrone | N-crotonoyl-pyrazole | (R,R)-DBFOX/Ph-Ni(ClO4)2 | CH2Cl2 | 95% | >99:1 | 94 | sioc-journal.cn |
| C-(p-tolyl)-N-phenylnitrone | N-crotonoyl-pyrazole | (R,R)-DBFOX/Ph-Ni(ClO4)2 | CH2Cl2 | 96% | >99:1 | 95 | sioc-journal.cn |
| C,N-diphenylnitrone | 3-Acryloyl-2-oxazolidinone | (S,S)-Ph-BOX-Cu(OTf)2 | CH2Cl2 | 99% | 98:2 | 98 | researchgate.net |
Total Synthesis of Natural Products and Bioactive Scaffolds
The isoxazolidine ring, readily formed from the cycloaddition of nitrones, is a gateway to numerous nitrogen-containing compounds. Through strategic cleavage of the N-O bond and subsequent chemical manipulations, the isoxazolidine core can be transformed into a variety of important structural motifs found in nature.
Daunosamine and other Aminosugars: The synthesis of amino sugars is a classic application of nitrone cycloaddition chemistry. psu.edunih.gov A stereospecific synthesis of racemic daunosamine, an essential component of the anthracycline class of chemotherapy agents, was accomplished using a nitrone cycloaddition strategy that demonstrated high diastereofacial selectivity. acs.org The general approach involves the [3+2] cycloaddition of a nitrone to a chiral alkene, such as a glycal or another unsaturated carbohydrate derivative. The resulting isoxazolidine is then subjected to hydrogenolysis to cleave the N-O bond, yielding a protected γ-amino alcohol, which is a direct precursor to the target aminosugar. researchgate.netresearchgate.net This methodology provides a powerful route for the synthesis of various amino sugars from non-carbohydrate precursors. psu.edu
Codonopsinine: Nitrone-based strategies have also been successfully applied to the synthesis of pyrrolidine (B122466) alkaloids. The total synthesis of (-)-codonopsinine, for instance, was achieved in seven steps starting from a five-membered cyclic nitrone derived from L-xylose. researchgate.netthieme-connect.com In this specific synthesis, the key step involved the nucleophilic addition of a Grignard reagent to the cyclic nitrone. thieme-connect.com While this particular route did not employ an acyclic C,N-diaryl nitrone, it highlights the adaptability of nitrone chemistry in constructing the core structures of complex alkaloids. thieme-connect.comdntb.gov.ua
Lactams: Functionalized lactams, core components of many pharmaceuticals including β-lactam antibiotics, can be synthesized from isoxazolidine precursors. The synthetic route begins with the 1,3-dipolar cycloaddition of a nitrone, such as alpha-phenyl-N-p-tolylnitrone, with a cyclic alkene ketone like indenone. nih.gov The resulting ketone-functionalized isoxazolidine can then undergo a Schmidt reaction, which converts the cyclic ketone into a lactam, thereby expanding the ring and creating the desired isoxazolidine/isoquinolinone fused hybrid scaffold. nih.gov This strategy showcases how nitrone cycloaddition can be integrated into reaction cascades to build complex, fused heterocyclic systems. researchgate.net
(-)-Anisomycin: A nitrone-based approach has been central to the enantioselective total synthesis of the antibiotic (-)-anisomycin. acs.orgresearchgate.netacs.orgpnas.org Anisomycin is a pyrrolidine-containing natural product known to be a potent inhibitor of protein synthesis. pnas.org The synthesis strategy relies on the construction of the substituted pyrrolidine ring, a transformation for which nitrone chemistry is well-suited. pnas.orggoogle.com The specific details of the nitrone used in key publications underscore the utility of this functional group in achieving the target molecule. acs.org
Piperidine (B6355638) Alkaloids: The synthesis of 2-substituted and 2,6-disubstituted piperidines, which form the structural core of numerous biologically active alkaloids, has been accomplished using nitrone chemistry. One effective method involves Mannich-type additions to cyclic nitrones to generate β-N-hydroxy-aminoketones. nih.gov These intermediates can then be further elaborated to construct the piperidine ring. This approach has enabled the total synthesis of alkaloids such as (-)-lobeline and (-)-sedinone. nih.gov DFT studies have also been conducted on the cycloaddition of C,N-diphenyl nitrone to piperidine-derived dipolarophiles, underscoring the interest in this pathway for creating complex piperidine derivatives.
Formation of Carbon-Carbon Bonds
The quintessential reaction of a nitrone, the [3+2] cycloaddition, is fundamentally a powerful method for the stereocontrolled formation of a carbon-carbon bond, alongside a carbon-oxygen bond. rsc.org
Highly Selective C-C Bond Formations
The cycloaddition of C,N-diaryl nitrones often proceeds with high levels of regio- and stereoselectivity, which can be rationalized by frontier molecular orbital (FMO) theory. researchgate.net In reactions with electron-deficient alkenes, the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is dominant, typically leading to the formation of 5-substituted isoxazolidines. chim.it
Research has demonstrated that the cycloaddition of C,N-diaryl nitrones to various dipolarophiles can be highly selective. For example, the reaction of C,N-diaryl nitrones with diethyl arylmethylene malonates furnishes 3,5-trans-2,3,5-triaryl-4,4-dicarbethoxy isoxazolidines with exceptional selectivity, in contrast to reactions with other α,β-unsaturated carbonyls that often yield mixtures of isomers. researchgate.net Similarly, Ni(II)-catalyzed cycloadditions of C,N-diaryl nitrones to 3,5-dimethylacryloylpyrazole proceed with 100% regioselectivity and high yields. mdpi.com The influence of substituents on the aryl rings of the nitrone affects the reaction yield but not the selectivity. mdpi.com
Table 1: Ni(II)-Catalyzed 1,3-Dipolar Cycloaddition of C,N-Diaryl Nitrones mdpi.com
| Entry | Nitrone Ar¹ | Nitrone Ar² | Product | Yield (%) |
| 1 | Ph | Ph | 1 | 99 |
| 2 | Ph | 4-MeC₆H₄ | 2 | 95 |
| 3 | Ph | 4-MeOC₆H₄ | 3 | 92 |
| 4 | Ph | 4-ClC₆H₄ | 4 | 80 |
| 5 | Ph | 4-CNC₆H₄ | 5 | 85 |
| 6 | 9-Anthryl | Ph | 6 | 70 |
Reaction Conditions: Nitrone, 3,5-dimethylacryloyl pyrazole, 10 mol% Ni(ClO₄)₂·6H₂O, CH₂Cl₂, rt, 10 min.
Construction of Unsymmetrically Substituted Diarylamines and Carbamates
Beyond their canonical cycloaddition reactivity, nitrones can undergo rearrangement reactions to form other valuable functional groups. This reactivity provides novel pathways for the synthesis of unsymmetrically substituted diarylamines and carbamates.
A study has shown that nitrones can undergo a C-to-N aryl migration, ultimately yielding diarylamines and carbamates. psu.edu This rearrangement can be mediated by reagents such as the Burgess reagent. psu.edu This discovery presents an attractive and facile route for generating unsymmetrically substituted diarylamines, which are in high demand for various applications but often require harsh synthetic conditions. psu.edu
Another innovative method involves the in-situ generation of nitrones from the reaction of a photochemically generated carbene species (from an aryldiazoacetate) and a nitrosoarene. chinesechemsoc.org Under visible light irradiation, the resulting nitrone intermediate rearranges, via an oxaziridine (B8769555), to form an amide bond. chinesechemsoc.orgchinesechemsoc.org This one-pot cascade reaction avoids the isolation of the nitrone and uses visible light as a clean energy source, producing only nitrogen gas as a byproduct. chinesechemsoc.org Other rearrangement reactions, such as the Hofmann, Curtius, and Lossen rearrangements, are well-established methods for converting carboxylic acid derivatives into isocyanates, which can then be trapped by alcohols or amines to form carbamates and ureas, respectively. bdu.ac.inorganic-chemistry.org These reactions proceed through different mechanisms but highlight the general theme of rearrangement chemistry in accessing these important functional groups.
Q & A
Q. What experimental techniques are recommended for determining the crystal structure and conformational analysis of alpha-phenyl-N-p-tolyl nitrones?
To analyze crystal structures, single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and dihedral angles. For instance, dihedral angles between the phenyl ring and substituents (e.g., 69.1° for related nitrones) can be compared to structural analogs in the Cambridge Structural Database (CSD) to validate conformational stability . SC-XRD parameters such as space group, unit cell dimensions, and refinement metrics (e.g., R-factor) should be rigorously reported. Complementary spectroscopic methods (NMR, FTIR) can corroborate functional group assignments.
Q. What synthetic methodologies are effective for preparing alpha-phenyl-N-p-tolyl nitrones?
Nitrones are typically synthesized via condensation reactions between hydroxylamines and carbonyl compounds. For example, the Kinugasa reaction employs terminal alkynes and nitrones in the presence of copper(I) salts to form β-lactams, a method adaptable to aryl-substituted nitrones . Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize side products like isoxazolines, which may form via competing 1,3-dipolar cycloaddition pathways .
Q. How can nitrones be utilized as derivatization agents in analytical chemistry?
Nitrones react selectively with aldehydes under mild conditions to form stable nitrone adducts, enhancing detectability in LC-MS. Long-chain N-hydroxy amino coumarin nitrones improve chromatographic separation and ionization efficiency, as demonstrated in aldehyde analysis with detection limits in the nanomolar range . Method validation should include reaction kinetics studies and stability tests of adducts under analytical conditions.
Advanced Research Questions
Q. How do structural modifications of alpha-phenyl-N-p-tolyl nitrones influence their neuroprotective efficacy in ischemic stroke models?
Structure-activity relationship (SAR) studies reveal that substituents on the phenyl and p-tolyl groups modulate blood-brain barrier (BBB) permeability and radical-trapping efficiency. For example, tert-butyl groups enhance kinetic stability of radical adducts, while nitro groups improve redox activity. In vivo neuroprotection assays should measure neuronal apoptosis (e.g., TUNEL staining in hippocampal CA1 regions) and correlate outcomes with pharmacokinetic parameters like half-life and BBB penetration .
Q. What experimental strategies address contradictions between in vitro and in vivo neuroprotection data for nitrone-based therapeutics?
Discrepancies often arise from poor bioavailability or off-target effects. Preclinical studies should integrate:
- Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict BBB penetration.
- Dosage optimization : Compare neuroprotection at varying doses (e.g., nitrone 75 showed efficacy at half the dose of nitrone 69 in cortical regions ).
- Biomarker validation : Quantify oxidative stress markers (e.g., malondialdehyde) alongside behavioral outcomes to confirm mechanism-specific effects .
Q. How can nitrone-DNA adducts be quantified and their repair mechanisms studied in cellular models?
DMPO (5,5-dimethyl-1-pyrroline N-oxide) nitrone adducts with DNA radicals can be detected via immuno-spin trapping and quantified using ELISA or LC-MS/MS. For repair studies, cellular lysates from treated RAW cells (e.g., exposed to CuCl₂/H₂O₂) are analyzed for adduct persistence over time. DNA extraction protocols must include nuclease inhibitors to prevent artifact formation .
Q. What analytical challenges arise in detecting transient radical species using nitrone spin traps, and how are they resolved?
Short-lived radicals require rapid trapping and stabilization. Electron Paramagnetic Resonance (EPR) with nitrones like EBN (tert-butylmethanimine N-oxide) provides high sensitivity, but adduct stability varies (e.g., EBN/•SG has t₁/₂ = 120 sec). Advanced probes like DEPMPO offer longer adduct half-lives (730 sec) but require complex synthesis. Method selection should balance kinetic stability, spectral resolution, and experimental feasibility .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the clinical potential of nitrone derivatives, such as the failure of NXY-059 in phase III trials?
NXY-059’s failure highlights gaps in preclinical-to-clinical translation. Critical analysis should focus on:
- Permeability limitations : Low BBB penetration may explain poor efficacy despite promising in vitro radical-scavenging data .
- Dosing regimens : Suboptimal dosing in animal models vs. humans (e.g., interspecies scaling errors).
- Endpoint selection : Clinical trials prioritized functional outcomes (e.g., modified Rankin Scale) over biomarker validation, potentially overlooking mechanistic effects .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
